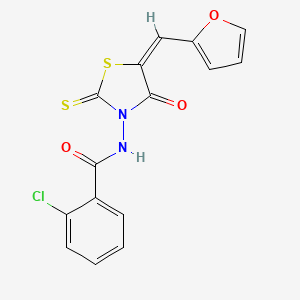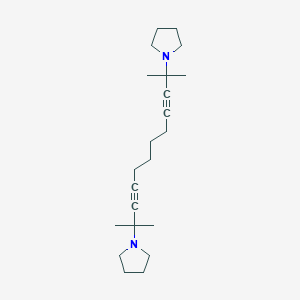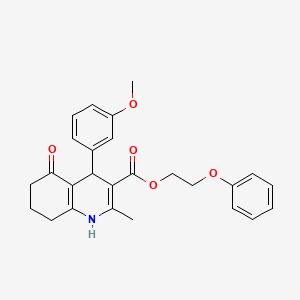![molecular formula C25H22Cl2N2O2 B11678780 1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)
1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorophenyl, dimethyl, and benzoyl groups attached to a tetrahydroquinoxalinone core.
Vorbereitungsmethoden
The synthesis of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Preparation of Intermediates: The initial steps involve the synthesis of intermediate compounds such as 3,4-dichlorophenylmethanol and 3-methylbenzoyl chloride.
Condensation Reactions: These intermediates undergo condensation reactions with other reagents to form the desired tetrahydroquinoxalinone structure.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can be compared with other similar compounds, such as:
3-(3,4-DICHLOROPHENYL)-1,1-DIMETHYLUREA: Known for its herbicidal properties, this compound shares the dichlorophenyl group but differs in its overall structure and applications.
1-(3,4-Dichlorophenyl)-3-methylurea: Another related compound with distinct chemical properties and uses.
The uniqueness of 1-[(3,4-DICHLOROPHENYL)METHYL]-3,3-DIMETHYL-4-(3-METHYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C25H22Cl2N2O2 |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
1-[(3,4-dichlorophenyl)methyl]-3,3-dimethyl-4-(3-methylbenzoyl)quinoxalin-2-one |
InChI |
InChI=1S/C25H22Cl2N2O2/c1-16-7-6-8-18(13-16)23(30)29-22-10-5-4-9-21(22)28(24(31)25(29,2)3)15-17-11-12-19(26)20(27)14-17/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
RQIGDLSCFLBPQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3N(C(=O)C2(C)C)CC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-](/img/structure/B11678708.png)
![N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B11678731.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11678733.png)
![ethyl (2Z)-2-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678737.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678742.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678748.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)


![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)

